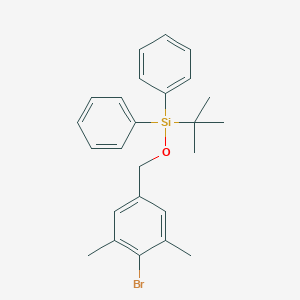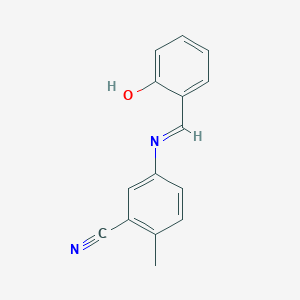
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane: is a complex organic compound characterized by its bromine and methyl groups attached to a phenyl ring, a methoxy group, and a tert-butyl-diphenylsilane moiety. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane typically involves multiple steps, starting with the bromination of 3,5-dimethylbenzene to introduce the bromine atom at the 4-position. Subsequent steps may include the formation of the methoxy group and the attachment of the tert-butyl-diphenylsilane moiety through various organic reactions such as Grignard reactions, silylation, and protection/deprotection strategies.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the methyl groups to carboxylic acids or aldehydes.
Reduction: : Reduction of the bromine atom to hydrogen.
Substitution: : Replacement of the bromine atom with other functional groups.
Coupling Reactions: : Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH₃) can be used.
Coupling Reactions: : Palladium catalysts and boronic acids are often employed.
Major Products Formed
Oxidation: : 3,5-Dimethylbenzoic acid or 3,5-Dimethylbenzaldehyde.
Reduction: : 3,5-Dimethylbenzene.
Substitution: : Cyanobenzene or aniline derivatives.
Coupling Reactions: : Biaryl compounds.
Applications De Recherche Scientifique
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in cross-coupling reactions.
Biology: : Potential use in the development of bioactive molecules and probes.
Medicine: : Investigated for its potential pharmacological properties and as a building block for drug design.
Industry: : Employed in the manufacture of advanced materials and polymers.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound may act as a substrate where the palladium catalyst facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane: can be compared to other similar compounds such as (4-bromo-3,5-dimethylphenyl)methoxy-diphenylphosphine and (4-bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylphosphine . These compounds share structural similarities but differ in their functional groups, leading to variations in reactivity and applications.
List of Similar Compounds
(4-Bromo-3,5-dimethylphenyl)methoxy-diphenylphosphine
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylphosphine
(4-Bromo-3,5-dimethylphenyl)methoxy-diphenylamine
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylamine
Propriétés
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrOSi/c1-19-16-21(17-20(2)24(19)26)18-27-28(25(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17H,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXKCDRYMKYYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)


![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2977028.png)
![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)


![N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2977036.png)



![5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide](/img/structure/B2977042.png)
![3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2977044.png)
![N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2977045.png)
